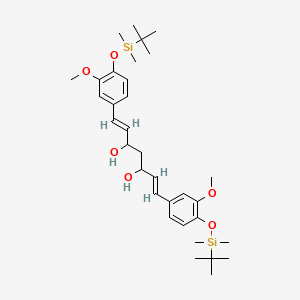

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is a synthetic derivative of curcumin, a natural compound found in turmeric. This compound is characterized by the presence of tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin, enhancing its stability and solubility. It has a molecular formula of C33H52O6Si2 and a molecular weight of 600.93 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin typically involves the protection of the hydroxyl groups of curcumin using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocurcumin derivatives.

Substitution: The tert-butyl-dimethylsilyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrocurcumin derivatives.

Substitution: Various functionalized curcumin derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying curcumin derivatives.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s due to its enhanced stability and bioavailability compared to curcumin.

Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The mechanism of action of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.

Comparación Con Compuestos Similares

Similar Compounds

Curcumin: The parent compound, less stable and less bioavailable compared to its silylated derivative.

Tetrahydrocurcumin: A hydrogenated derivative of curcumin with enhanced antioxidant properties.

Bisdemethoxycurcumin: A curcumin derivative lacking methoxy groups, with distinct biological activities.

Uniqueness

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin stands out due to its enhanced stability and solubility, making it more suitable for various research and therapeutic applications compared to its parent compound and other derivatives .

Actividad Biológica

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin (DBDC) is a synthetic derivative of curcumin, a natural polyphenolic compound derived from turmeric (Curcuma longa). This compound has garnered attention due to its enhanced stability and solubility compared to its parent compound, curcumin. The biological activity of DBDC is primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

DBDC is characterized by the presence of two tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin. Its molecular formula is C33H52O6Si2 with a molecular weight of 600.93 g/mol. The modification of the hydroxyl groups significantly enhances the compound's lipophilicity and bioavailability, making it a potential candidate for therapeutic applications.

The biological effects of DBDC can be attributed to several mechanisms:

- Antioxidant Activity : DBDC exhibits strong free radical scavenging capabilities, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Activity : The compound inhibits pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. This effect is particularly relevant in chronic inflammatory conditions.

- Anticancer Activity : DBDC has been shown to induce apoptosis in cancer cells through modulation of signaling pathways such as NF-κB and MAPK. It can inhibit tumor growth by interfering with cell cycle progression and promoting cell death in various cancer cell lines.

Research Findings

Numerous studies have explored the biological activity of DBDC, highlighting its therapeutic potential:

- Antioxidant Studies : Research indicates that DBDC significantly reduces reactive oxygen species (ROS) levels in vitro, demonstrating its efficacy as an antioxidant agent.

- Anti-inflammatory Studies : In cell culture models, DBDC was found to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in managing inflammatory diseases.

- Anticancer Studies : In vitro assays demonstrated that DBDC effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent anticancer activity .

Comparison with Curcumin and Other Derivatives

| Compound | Stability | Bioavailability | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|---|

| Curcumin | Low | Low | Moderate | Moderate |

| Tetrahydrocurcumin | Moderate | Moderate | High | Moderate |

| This compound | High | High | Very High | High |

DBDC stands out due to its enhanced stability and bioavailability compared to curcumin and other derivatives, making it more suitable for therapeutic applications.

Case Studies

Several case studies have illustrated the potential applications of DBDC:

- Case Study 1 : A study on mice demonstrated that DBDC administration reduced tumor size in xenograft models of breast cancer. The mechanism involved downregulation of oncogenic signaling pathways.

- Case Study 2 : Clinical trials assessing the anti-inflammatory effects of DBDC in patients with rheumatoid arthritis showed significant reductions in pain and inflammation markers after treatment .

Propiedades

IUPAC Name |

(1E,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]hepta-1,6-diene-3,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-22,26-27,34-35H,23H2,1-12H3/b17-13+,18-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOAVJYBUPJAX-HBKJEHTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(CC(C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([Si](OC1=C(C=C(C=C1)/C=C/C(O)CC(O)/C=C/C2=CC(=C(C=C2)O[Si](C(C)(C)C)(C)C)OC)OC)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O6Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.